molecular formula C28H27BrN6O5S B11445768 N-{[5-({2-[3-(4-Bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-YL]methyl}furan-2-carboxamide

N-{[5-({2-[3-(4-Bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-YL]methyl}furan-2-carboxamide

Cat. No.: B11445768
M. Wt: 639.5 g/mol
InChI Key: XYQIDAWRQRDCGP-UHFFFAOYSA-N
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Description

N-{[5-({2-[3-(4-Bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-YL]methyl}furan-2-carboxamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-({2-[3-(4-Bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-YL]methyl}furan-2-carboxamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pyrazole ring, followed by the introduction of the bromophenyl and dimethoxyphenyl groups. The triazole ring is then synthesized and attached to the pyrazole derivative. Finally, the furan-2-carboxamide moiety is introduced to complete the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-{[5-({2-[3-(4-Bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-YL]methyl}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the bromophenyl group to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-{[5-({2-[3-(4-Bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-YL]methyl}furan-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{[5-({2-[3-(4-Bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-YL]methyl}furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other critical functions.

Comparison with Similar Compounds

Similar Compounds

  • N-{[5-({2-[3-(4-Chlorophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-YL]methyl}furan-2-carboxamide
  • N-{[5-({2-[3-(4-Fluorophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-YL]methyl}furan-2-carboxamide

Uniqueness

The uniqueness of N-{[5-({2-[3-(4-Bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-YL]methyl}furan-2-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C28H27BrN6O5S

Molecular Weight

639.5 g/mol

IUPAC Name

N-[[5-[2-[5-(4-bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide

InChI

InChI=1S/C28H27BrN6O5S/c1-34-24(15-30-27(37)23-8-5-13-40-23)31-32-28(34)41-16-25(36)35-21(19-6-4-7-22(38-2)26(19)39-3)14-20(33-35)17-9-11-18(29)12-10-17/h4-13,21H,14-16H2,1-3H3,(H,30,37)

InChI Key

XYQIDAWRQRDCGP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)N2C(CC(=N2)C3=CC=C(C=C3)Br)C4=C(C(=CC=C4)OC)OC)CNC(=O)C5=CC=CO5

Origin of Product

United States

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